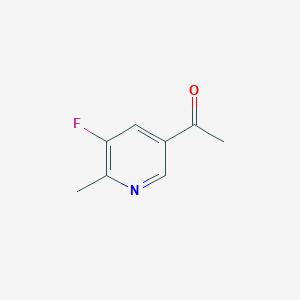![molecular formula C7H5N3O B13670307 Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
Pyrido[3,4-d]pyrimidin-8(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[3,4-d]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various scientific domains .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-d]pyrimidin-8(7H)-one typically involves the preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate can be efficiently derivatized to yield novel compounds with potential as kinase inhibitors . The synthetic route often includes steps such as chlorination, methylation, and cyclization under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable chemical synthesis techniques that ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, adhering to industrial standards .
化学反应分析
Types of Reactions
Pyrido[3,4-d]pyrimidin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, allowing for the modification of the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives .
科学研究应用
Pyrido[3,4-d]pyrimidin-8(7H)-one has a broad spectrum of applications in scientific research, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Pyrido[3,4-d]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP pocket of kinases, it inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
Pyrido[4,3-d]pyrimidine: Another fused pyrimidine with similar biological activities.
Quinazoline: Known for its use in anticancer drugs like Gefitinib and Erlotinib.
Pyrazolo[3,4-b]pyridine: A compound with diverse pharmacological properties.
Uniqueness
Pyrido[3,4-d]pyrimidin-8(7H)-one stands out due to its unique structural features and its ability to serve as a scaffold for the development of novel kinase inhibitors. Its versatility in chemical modifications and its potential in therapeutic applications make it a valuable compound in medicinal chemistry .
属性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC 名称 |
7H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h1-4H,(H,9,11) |
InChI 键 |
HALYIFFLOBGDNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C2=NC=NC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


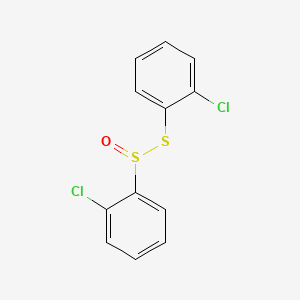

![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

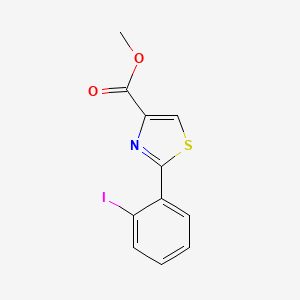

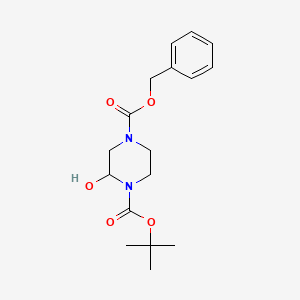

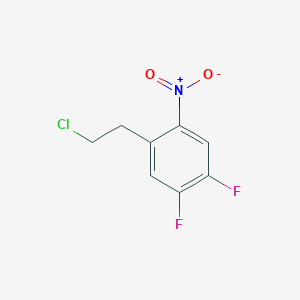
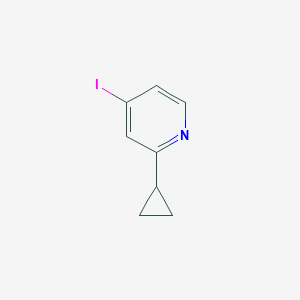
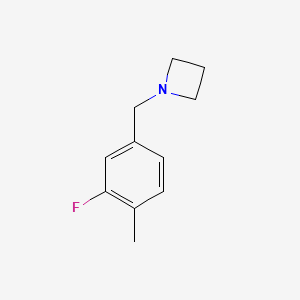
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
